4-Methyltetrahydro-2H-pyran-4-carbonitrile
Overview
Description
Preparation Methods
The synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonitrile involves several synthetic routes. One common method includes the reaction of 4-methyl-2H-pyran with cyanogen bromide under controlled conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
4-Methyltetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
4-Methyltetrahydro-2H-pyran-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the pyran ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
4-Methyltetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds such as:
2H-Pyran-4-carbonitrile: Lacks the methyl group, leading to different reactivity and biological activity.
4-Methyltetrahydro-2H-pyran-4-amine:
4-Methyltetrahydro-2H-pyran-4-carboxylic acid: The nitrile group is oxidized to a carboxylic acid, changing its reactivity and use in synthesis.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-methyloxane-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJPJRYKCFRAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635033 | |
Record name | 4-Methyloxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856255-87-3 | |
Record name | 4-Methyloxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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